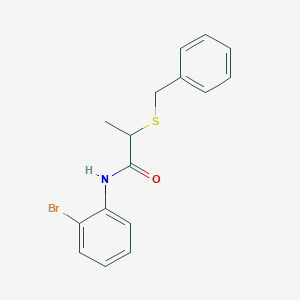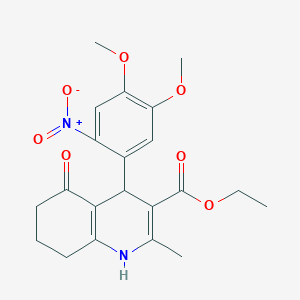![molecular formula C15H22N2O4S B5195990 1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5195990.png)
1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine" is a chemical entity that has attracted research interest due to its potential applications in various fields of chemistry and pharmacology. Its structure involves a piperazine backbone substituted with a methoxyphenylsulfonyl group and an isobutyryl group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with activated sulfonyl chlorides or other electrophilic groups to form sulfonyl-piperazine derivatives (Mallesha & Mohana, 2011). Advanced techniques, including density functional theory (DFT) calculations, have been employed to optimize the synthesis routes and understand the reactive sites for electrophilic and nucleophilic attacks on the molecule (Kumara et al., 2017).
Molecular Structure Analysis
Crystallography and computational studies reveal that compounds similar to "1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine" crystallize in monoclinic systems, where the piperazine ring often adopts a chair conformation. Intermolecular hydrogen bonding and Hirshfeld surface analysis help in understanding the crystal packing and the nature of intermolecular contacts, showcasing the significance of H…H interactions in the molecular assembly (Kumara et al., 2017).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, primarily through their sulfonyl and piperazine groups, allowing for further functionalization. They exhibit reactive sites that are prone to electrophilic and nucleophilic attacks, as indicated by DFT studies, which play a crucial role in their chemical reactivity (Kumara et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as pyruvate kinase pkm and Stromelysin-1 . These enzymes play crucial roles in various biological processes, including glycolysis and tissue remodeling, respectively.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine .
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)15(18)16-8-10-17(11-9-16)22(19,20)14-6-4-13(21-3)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXCLLYEQHXYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5195941.png)



![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5195964.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5195971.png)
![2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}phenyl)acrylamide](/img/structure/B5195972.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)

![N~2~-(3-bromophenyl)-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196001.png)